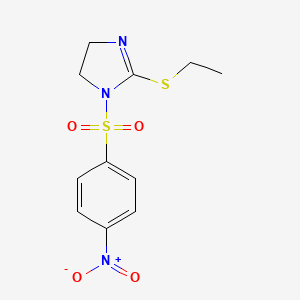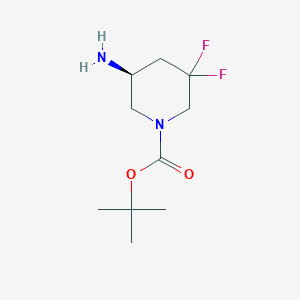![molecular formula C17H22N4O2S B2549914 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2380010-35-3](/img/structure/B2549914.png)
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a thiazole ring, a piperidine moiety, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of acetylamide with phosphorus pentasulfide, followed by condensation with chloropropanone . The piperidine moiety can be introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyrimidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
化学反应分析
Types of Reactions
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the thiazole ring can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
科学研究应用
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Imidazo[2,1-b][1,3]thiazoles: These compounds have a similar structure and are investigated for their anticancer properties.
1,3,4-Thiadiazoles: These compounds are known for their antimicrobial and antioxidant activities.
Uniqueness
What sets 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. The presence of the piperidine moiety, in particular, enhances its potential as a therapeutic agent.
属性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-7-18-17(19-8-11)23-10-14-5-4-6-21(9-14)16(22)15-12(2)20-13(3)24-15/h7-8,14H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBYULKYMYEQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2549835.png)
![N-(2,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2549836.png)
![5-Chloro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)


![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![3-[4-(dimethylamino)phenyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2549852.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
